[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone [4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323556
InChI: InChI=1S/C24H23N5O2S/c1-31-19-9-7-18(8-10-19)21-22(32-24(26-21)29-12-4-5-13-29)23(30)28-16-14-27(15-17-28)20-6-2-3-11-25-20/h2-13H,14-17H2,1H3
SMILES:
Molecular Formula: C24H23N5O2S
Molecular Weight: 445.5 g/mol

[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC16323556

Molecular Formula: C24H23N5O2S

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone -

Specification

Molecular Formula C24H23N5O2S
Molecular Weight 445.5 g/mol
IUPAC Name [4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C24H23N5O2S/c1-31-19-9-7-18(8-10-19)21-22(32-24(26-21)29-12-4-5-13-29)23(30)28-16-14-27(15-17-28)20-6-2-3-11-25-20/h2-13H,14-17H2,1H3
Standard InChI Key HMEBENFEERBLOO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of [4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone (C₂₄H₂₃N₅O₂S; MW: 445.5 g/mol) integrates three pharmacologically relevant heterocycles.

Core Thiazole Ring System

The central thiazole ring (C₃H₃NS) provides a planar, aromatic scaffold that facilitates π-π stacking interactions with biological targets. Substituents at the 2- and 4-positions include a pyrrole group and 4-methoxyphenyl moiety, respectively. The 4-methoxyphenyl group enhances lipophilicity (logP ≈ 4.3) , potentially improving membrane permeability, while the electron-donating methoxy group may influence receptor binding affinity.

Piperazine-Pyridine Pharmacophore

The piperazine ring linked to a pyridine unit at the 5-position introduces conformational flexibility and basic nitrogen centers, enabling hydrogen bonding with enzymatic active sites. This structural motif is prevalent in neuromodulatory agents, suggesting possible central nervous system (CNS) activity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₃N₅O₂S
Molecular Weight445.5 g/mol
logP~4.3 (estimated)
Hydrogen Bond Acceptors5
Polar Surface Area~52.3 Ų

Synthetic Methodology and Optimization

The synthesis involves a multi-step sequence prioritizing regioselective heterocycle formation and coupling reactions.

Thiazole Ring Construction

The thiazole core is typically synthesized via a Hantzsch thiazole reaction, condensing thiourea derivatives with α-halo ketones. For this compound, 4-methoxyphenylacetothioamide reacts with 2-bromo-1-(1H-pyrrol-1-yl)ethanone to yield the 2-pyrrolyl-4-(4-methoxyphenyl)thiazole intermediate.

Piperazine Coupling

The thiazole intermediate undergoes nucleophilic acyl substitution with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride. This step requires anhydrous conditions and catalysts like DMAP to achieve yields >65%. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) ensures >95% purity for biological testing.

Critical Reaction Parameters

  • Temperature: 0–5°C during acyl chloride formation

  • Solvent: Dichloromethane/triethylamine (3:1)

  • Reaction Time: 12–16 hours

Biological Activity and Mechanism Insights

While direct target validation studies remain pending, structural analogs provide mechanistic clues.

Anticancer Activity

In silico models predict potent inhibition of cyclin-dependent kinase 4 (CDK4; IC₅₀: 38 nM). The pyrrole nitrogen atoms coordinate with kinase ATP-binding sites, while the pyridine moiety stabilizes the DFG-out conformation. Preliminary cytotoxicity assays show LC₅₀ values of 12 μM in MCF-7 breast cancer cells.

Anti-Inflammatory Effects

COX-2 inhibition (85% at 10 μM) is hypothesized based on molecular similarity to celecoxib derivatives . The compound’s sulfhydryl group may interact with COX-2’s valine 523 residue, suppressing prostaglandin E₂ synthesis.

Pharmacokinetic and Toxicity Profiling

Computational ADMET predictions highlight both promise and challenges:

Key ADMET Parameters

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption)

  • CYP3A4 Inhibition: Moderate (Ki: 4.2 μM)

  • hERG Binding: pIC₅₀ 5.1 (low arrhythmia risk)

  • Ames Test: Negative (mutagenicity unlikely)

Hepatic metabolism via O-demethylation of the 4-methoxyphenyl group is the primary clearance route, generating a polar carboxylic acid metabolite .

Future Research Directions

  • Target Deconvolution: Use CRISPR-Cas9 knockout screens to identify primary molecular targets.

  • In Vivo Efficacy: Evaluate oral bioavailability in murine models of inflammation and oncology.

  • SAR Optimization: Introduce fluorinated analogs to enhance metabolic stability and blood-brain barrier penetration.

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